

What is the pKa and pH range of Phenol Red?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenol Red*

Cat. No.: *B144684*

[Get Quote](#)

An In-depth Technical Guide to **Phenol Red**: pKa, pH Range, and Methodologies

Introduction

Phenol Red, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in various scientific and industrial applications.^[1] Its utility is most prominent in cell culture media, where it serves as a real-time, non-invasive visual monitor of the medium's pH, reflecting cellular metabolic activity and potential contamination.^{[2][3][4]} An acidic shift, often indicated by a color change towards yellow, can signal excessive cellular metabolism, nutrient depletion, or bacterial contamination.^{[2][3][5]} Conversely, a change to a more purplish-pink hue may indicate alkaline conditions.^[3] This guide provides a comprehensive overview of the physicochemical properties of **Phenol Red**, its pKa and pH-dependent color transitions, and detailed experimental protocols for its characterization.

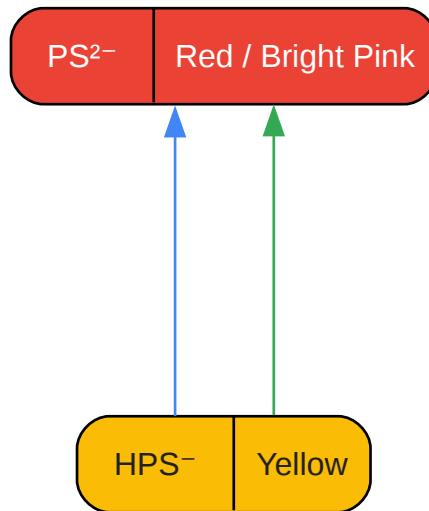
Physicochemical Properties and Quantitative Data

Phenol Red is a weak acid that undergoes protonation and deprotonation, resulting in distinct conformational changes to its molecular structure and, consequently, its visible color spectrum.^[3] It exhibits a primary pKa value around 7.7 to 8.0, which governs its most commonly observed color transition from yellow to red.^{[5][6]} A secondary pKa exists at a very acidic pH of approximately 1.2.^{[5][7]}

The table below summarizes the key quantitative parameters of **Phenol Red**.

Parameter	Value	Conditions / Notes	Source(s)
pKa ₁	~1.2	Governs the transition to an orange-red zwitterionic form at very low pH.	[5][7]
pKa ₂	8.00	At 20 °C. This is the primary dissociation constant for its use as a pH indicator.	[5][6]
7.9	At 25 °C.	[1]	
7.7	[5][7]		
pH Indicator Range	6.8 – 8.2	Gradual color transition from yellow to red.	[6]
6.6 – 8.0	[5]		
Color (Acidic)	Yellow	Below pH 6.8.	[2][6]
Color (Transition)	Orange	Between pH 6.8 and 8.2.	[6]
Color (Basic)	Red / Pink	Above pH 8.2; often described as bright pink or fuchsia.	[2][5][6]
λ _{max} (Acidic Form)	443 nm	Corresponds to the yellow HPS ⁻ ion.	[6]
433 nm	[1]		
λ _{max} (Basic Form)	570 nm	Corresponds to the red PS ²⁻ ion.	[6]
557-558 nm	[1]		
Molar Mass	354.38 g·mol ⁻¹	[6]	
Solubility	0.77 g/L in water	[5][6]	

2.9 g/L in ethanol


[\[5\]](#)[\[6\]](#)

Mechanism of pH-Dependent Color Change

The color transition of **Phenol Red** is a direct result of changes in its ionic state in response to the surrounding pH.

- Very Acidic (pH < 1.2): Under highly acidic conditions, the molecule exists as a zwitterion (H_2^+PS^-), where the sulfate group is negatively charged and a ketone group is protonated, appearing orange-red.[\[5\]](#)
- Acidic (pH 1.2 to 6.8): As the pH increases above its first pKa, the ketone group loses a proton, resulting in the yellow, negatively charged ion (HPS^-).[\[5\]](#)
- Basic (pH > 8.2): At a higher pH, governed by the second pKa (around 7.7-8.0), the phenol's hydroxyl group loses its proton.[\[5\]](#)[\[6\]](#) This leads to the formation of the red-colored ion (PS^{2-}).[\[5\]](#)

This equilibrium is the basis for its function as a pH indicator in the physiologically relevant range.

[Click to download full resolution via product page](#)

Caption: Equilibrium of **Phenol Red** between its acidic (yellow) and basic (red) forms.

Experimental Protocols for pKa Determination

The pKa of a pH indicator like **Phenol Red** can be determined using several methods, most commonly via spectrophotometry or potentiometric titration.[8]

Method 1: Spectrophotometric Determination

This method leverages the Beer-Lambert law and the Henderson-Hasselbalch equation by measuring the absorbance of the indicator in solutions of varying, known pH.[9][10]

Principle: The pKa is the pH at which the concentrations of the acidic (HPS^-) and basic (PS^{2-}) forms are equal. At this pH, the absorbance is exactly halfway between the minimum and maximum values. The relationship is described by:

$$pH = pKa + \log([PS^{2-}]/[HPS^-])$$

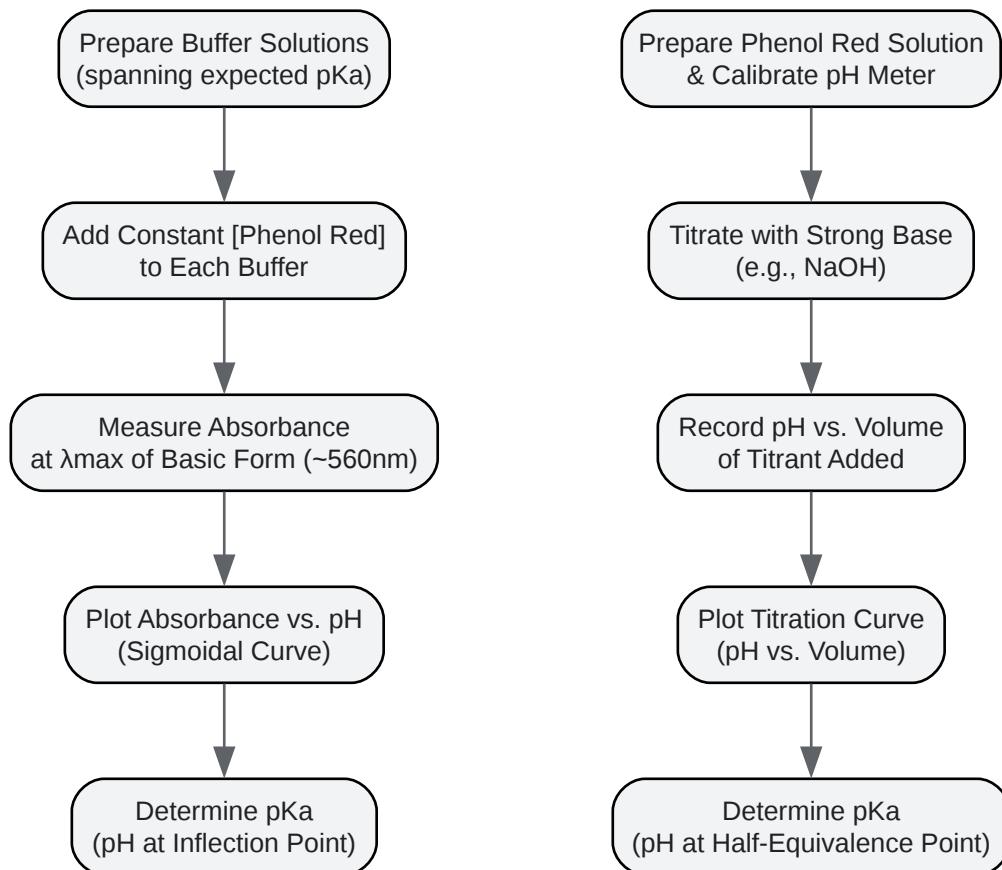
Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **Phenol Red** in a suitable solvent (e.g., ethanol or water with a small amount of NaOH to aid dissolution).[1]
 - Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range of **Phenol Red** (e.g., pH 6.0 to 9.0).[9]
 - Prepare two additional solutions: one highly acidic (e.g., pH < 4) to obtain the pure acidic form (HPS^-) and one highly basic (e.g., pH > 10) for the pure basic form (PS^{2-}).[9]
- Spectrophotometric Analysis:
 - Calibrate the spectrophotometer using a blank (deionized water or buffer without the indicator).[9]
 - Determine the wavelength of maximum absorbance (λ_{max}) for the basic form (PS^{2-}) by scanning the highly basic solution. This is typically around 560-570 nm.[6][7]

- Add a small, constant volume of the **Phenol Red** stock solution to a fixed volume of each buffer solution, including the highly acidic and highly basic solutions.[9]
- Measure the absorbance of each solution at the determined λ_{max} . The acidic solution will give the minimum absorbance (Aa), and the basic solution will provide the maximum absorbance (Ab).[9]
- Data Analysis:
 - Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[8]
 - The pKa can be determined from the inflection point of this curve.[8]
 - Alternatively, for each data point, the ratio of $[\text{PS}^{2-}]/[\text{HPS}^-]$ can be calculated from the absorbance values (A) using the formula: $([\text{PS}^{2-}]/[\text{HPS}^-]) = (A - Aa) / (Ab - A)$.
 - A plot of $\log([\text{PS}^{2-}]/[\text{HPS}^-])$ versus pH will yield a straight line. The pKa is the pH at which $\log([\text{PS}^{2-}]/[\text{HPS}^-]) = 0$.[9]

Method 2: Potentiometric Titration

This classic method involves titrating the weak acid (**Phenol Red**) with a strong base and monitoring the pH change with a calibrated pH meter.[11]


Principle: A titration curve is generated by plotting the solution's pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[11]

Methodology:

- Preparation and Calibration:
 - Prepare a dilute solution of **Phenol Red** of a known concentration.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

- Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
- Titration Procedure:
 - Place a known volume of the **Phenol Red** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - Add the strong base titrant in small, precise increments.[11]
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]
 - Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to create a titration curve.
 - Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by examining the first or second derivative of the curve.
 - Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
 - The pKa is the pH value on the titration curve that corresponds to this half-equivalence point volume.[11]

Protocol 1: Spectrophotometry Protocol 2: Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining the pKa of **Phenol Red**.

Considerations for Drug Development and Research

While **Phenol Red** is an invaluable tool, researchers must be aware of its potential to interfere with certain assays and cellular processes.

- **Estrogenic Activity:** **Phenol Red** is a known weak estrogen mimic and can stimulate the growth of estrogen receptor-expressing cells, which can be a significant confounding factor in endocrinology and cancer research.^[6]
- **Assay Interference:** The color of **Phenol Red** can interfere with colorimetric and fluorescent assays.^[5] Its absorbance spectrum may overlap with that of assay reagents or products,

necessitating the use of **phenol red**-free media for such experiments.

- Redox Activity: Studies have shown that **Phenol Red** can be metabolized by certain cells, such as those expressing myeloperoxidase, potentially altering the cellular redox state.[12] This is a critical consideration in studies involving oxidative stress.[12]

Due to these factors, many commercial cell culture media are available in both **phenol red**-containing and **phenol red**-free formulations to provide researchers with the flexibility to choose the appropriate medium for their specific experimental needs.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol Red | 143-74-8 [chemicalbook.com]
- 2. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 3. promocell.com [promocell.com]
- 4. nbinno.com [nbinno.com]
- 5. Phenol_red [chemeurope.com]
- 6. Phenol red - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulm.edu [ulm.edu]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [What is the pKa and pH range of Phenol Red?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144684#what-is-the-pka-and-ph-range-of-phenol-red>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com